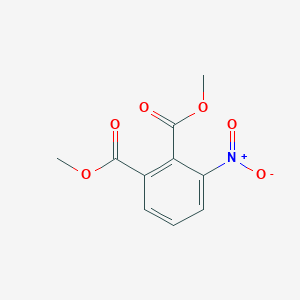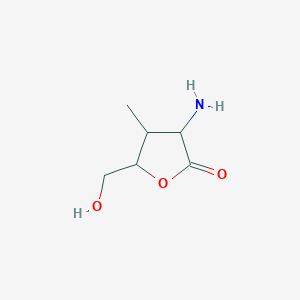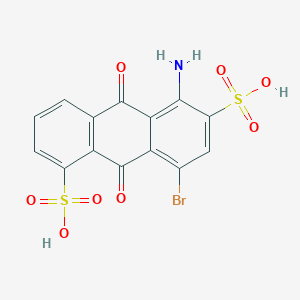
4-(1H-Imidazol-4-yl)benzoic Acid
描述
4-(1H-Imidazol-4-yl)benzoic Acid is a compound that features an imidazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to the compound’s reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the condensation of benzoic acid with imidazole under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions: 4-(1H-Imidazol-4-yl)benzoic Acid undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzoic acid moiety or the imidazole ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
科学研究应用
4-(1H-Imidazol-4-yl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][5].
作用机制
The mechanism of action of 4-(1H-Imidazol-4-yl)benzoic Acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzoic acid moiety can interact with proteins and other biomolecules, influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects[6][6].
相似化合物的比较
- 4-(1H-Imidazol-1-yl)benzoic Acid
- 4-(1H-Imidazol-2-yl)benzoic Acid
- 4-(1H-Imidazol-5-yl)benzoic Acid
Comparison: 4-(1H-Imidazol-4-yl)benzoic Acid is unique due to the position of the imidazole ring attachment, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
4-(1H-imidazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWVSRIPFDSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595169 | |
| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-97-6 | |
| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Imidazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural properties of 4-(1H-Imidazol-4-yl)benzoic acid and how do they facilitate the formation of diverse MOFs?
A1: this compound (H2IBA) is a rigid linear ligand containing two functional groups: a carboxylate group (-COOH) and an imidazole group. [] This combination allows H2IBA to act as a bridging ligand, coordinating to metal ions through both functional groups and promoting the formation of extended network structures. The rigidity of the ligand further contributes to the formation of well-defined and stable MOFs with specific pore sizes and shapes.
Q2: How does the choice of metal ion and reaction conditions affect the structure and properties of MOFs synthesized using this compound?
A2: The research demonstrates that by varying the metal ion (e.g., Cu, Cd, Zn, Co) and reaction conditions (temperature, solvent), a diverse range of MOF structures can be obtained using H2IBA. [] For example, reacting H2IBA with copper ions at different temperatures yielded a mononuclear motif at one temperature and a one-dimensional chain structure at another. [] This highlights the ability to fine-tune the structural diversity and potentially tailor the properties of MOFs by carefully selecting the synthesis parameters.
Q3: Can you provide an example of how the structural characteristics of a MOF synthesized with this compound influence its potential applications?
A3: One study demonstrated the synthesis of a three-dimensional interpenetrating MOF with a specific Point (Schlafli) symbol using H2IBA and copper ions. [] This interpenetrating structure, characterized by the entanglement of two or more identical frameworks, can lead to enhanced properties such as high surface area and porosity. These features make such MOFs promising candidates for applications like gas storage, separation, and catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)




